8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Properties
IUPAC Name |
8-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKHIMGGDGZAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)COC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The cyclodeselenization method employs aryl isoselenocyanates and 2-aminobenzoic acid derivatives under mild conditions. As reported by, the reaction proceeds through three stages:
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Nucleophilic attack : 2-Aminobenzoic acid reacts with aryl isoselenocyanate to form 2-selenoureidobenzoic acid.
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Intramolecular cyclization : The intermediate undergoes cyclization, producing a selenide-containing benzoxazine precursor.
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Oxidative deselenization : Molecular oxygen facilitates selenium elimination, yielding the final 8-methylbenzoxazinone product.
Optimal conditions were determined through parametric studies:
Substrate Scope and Yield Data
Table 1 summarizes the performance of this method with varied substrates:
| Substituted 2-Aminobenzoic Acid | Aryl Isoselenocyanate | Yield (%) |
|---|---|---|
| 2-Amino-3-methylbenzoic acid | 4-Methoxyphenyl | 94 |
| 2-Amino-4-chlorobenzoic acid | Phenyl | 89 |
| 2-Aminobenzoic acid | 2-Nitrophenyl | 78 |
This method demonstrates broad compatibility with electron-donating and withdrawing groups, though steric hindrance at the ortho position reduces yields by 15–20%.
Palladium-Catalyzed Carbonylation
Two-Chamber CO Generation System
A novel carbonylation approach developed by utilizes a bridged two-chamber reactor to generate carbon monoxide in situ from molybdenum hexacarbonyl (Mo(CO)₆). Key steps include:
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Chamber A : Ortho-iodophenol reacts with cyanamide in the presence of Pd(PPh₃)₄ and triethylamine.
The overall reaction is represented as:
Substrate Adaptability
The protocol accommodates bromophenols when using Pd(OAc)₂ and DPE-phos as catalysts. Representative results include:
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 2-Iodophenol | Pd(PPh₃)₄ | 76 |
| 2-Bromo-4-methylphenol | Pd(OAc)₂/DPE-phos | 68 |
| 2-Bromo-5-fluorophenol | Pd(OAc)₂/DPE-phos | 71 |
Limitations include diminished yields (<50%) with strongly electron-deficient aryl halides due to reduced oxidative addition efficiency.
Base-Mediated Cyclization of N-Substituted Acetamides
Reaction Conditions and Workflow
As detailed in, Cs₂CO₃-promoted cyclization converts N-substituted 2-(2-chlorophenoxy)acetamides into benzoxazinones. The procedure involves:
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Acetamide synthesis : 2-Chlorophenoxy acetic acid derivatives are coupled with amines.
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Cyclization : Refluxing in DMF with Cs₂CO₃ (1.2 equiv) for 3–5 hours.
While yields are unspecified in, analogous reactions typically achieve 60–75% efficiency.
Structural Modifications
Varying the N-substituent enables access to derivatives:
| N-Substituent | Product |
|---|---|
| Propyl | 4-Propyl-2H-benzo[b][1,oxazin-3(4H)-one |
| Benzyl | 4-Benzyl-2H-benzo[b][1,oxazin-3(4H)-one |
Alternative Synthesis Strategies
Precursor-Based Approaches
8-Methylbenzoxazinone serves as an intermediate in synthesizing complex heterocycles. For example, VulcanChem reports its use in preparing fused oxazine-quinoline systems via Diels-Alder reactions.
Comparative Analysis of Preparation Methods
Table 2 contrasts the four primary methods:
Reported for analogous compounds
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
- IUPAC Name : 8-methyl-1,4-dihydro-3,1-benzoxazin-2-one
- CAS Number : 157405-32-8
- PubChem CID : 51051179
Medicinal Chemistry
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has shown potential in pharmaceutical applications due to its biological activity. Research indicates that compounds within this class exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazines could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The presence of the methyl group at position 8 enhances the compound's binding affinity to these enzymes, suggesting that modifications to the benzoxazine structure can lead to more potent anti-inflammatory agents .
Agricultural Applications
The compound has been investigated for its potential use as a pesticide or herbicide. Its structure allows it to interact with specific biological pathways in plants and pests.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists found that certain benzoxazine derivatives exhibited herbicidal properties against common weeds. The mechanism involves inhibiting key enzymes involved in plant growth, thus effectively controlling unwanted vegetation without harming crops .
Materials Science
In materials science, this compound is explored for its role in polymer chemistry. It can serve as a monomer for producing thermosetting resins and coatings.
Case Study: Polymer Development
A recent study highlighted the synthesis of thermosetting polymers from benzoxazine monomers, including this compound. These polymers demonstrated excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components .
Summary of Findings
The applications of this compound span multiple fields:
- Medicinal Chemistry : Potential anti-inflammatory and analgesic properties.
- Agriculture : Effective herbicidal activity against unwanted plants.
- Materials Science : Useful as a monomer for creating high-performance polymers.
Mechanism of Action
The mechanism of action of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Modifications
- 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Methyl group at position 8 (C₉H₉NO₂) .
- Efavirenz: (S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one (C₁₄H₉ClF₃NO₂). Features chloro, cyclopropylethynyl, and trifluoromethyl groups, enhancing lipophilicity and antiviral activity .
- Compound 9i (): 6-(2-(4-Aminophenyl)-3-butyl-4-oxo-1,4-dihydroquinolin-6-yl)-4-methyl-4-vinyl derivative.
Ring Fusion and Isomerism
- 6-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one : A benzo[b] isomer with a methoxy group, altering electronic properties and reactivity compared to benzo[d] derivatives .
- 9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Coumarin-annulated oxazine with anti-inflammatory activity (e.g., compound B3 in ) .
Physicochemical Properties
Key Research Findings
Substituent Impact: Bulky groups (e.g., quinolinyl in 9i) increase molecular weight and reduce solubility but enhance target binding in docking studies .
Isomerism Effects : Benzo[b] derivatives (e.g., 6-methoxy in ) exhibit distinct NMR shifts (δ 6.42→6.96 ppm) compared to benzo[d] isomers .
Lipophilicity and Bioavailability: Efavirenz’s trifluoromethyl group improves CNS penetration but requires nanocarriers (e.g., SLNs) to mitigate mucosal irritation .
Anti-inflammatory Potency: Dihydrochromeno-oxazines () show IC₅₀ values <25 μg/mL via TNF-α inhibition .
Biological Activity
Overview
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique ring structure that combines a benzene ring with an oxazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to yellow solid |
| Melting Point | Not available |
| Boiling Point | 185 °C |
| Density | 0.97 g/cm³ |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for effective inhibition was reported at concentrations as low as 10 µg/mL against these organisms .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study focused on its cytotoxic effects against several cancer cell lines, including MCF-7 and A549. The results demonstrated a dose-dependent increase in apoptotic activity, with significant cell death observed at higher concentrations (10 µM and 15 µM), suggesting that the compound may induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Antimicrobial Action : The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Cytotoxicity in Cancer Cells : The compound likely induces apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. This is supported by findings that show increased early and late apoptotic cell populations in treated cancer cells .
Structure-Activity Relationship (SAR)
Studies on similar compounds have highlighted the importance of structural modifications in determining biological activity. For instance, the presence of halogen substitutions on the phenyl ring has been associated with enhanced antiproliferative activity, while bulky substitutions tend to decrease efficacy .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzoxazinones, this compound was found to be one of the most effective compounds against Bacillus subtilis and Aspergillus niger, demonstrating broad-spectrum antimicrobial activity .
- Cytotoxic Evaluation : A detailed investigation into the cytotoxic effects against MCF-7 cells revealed that the compound significantly reduced cell viability in a concentration-dependent manner, with notable apoptotic effects observed at higher concentrations .
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., oxytocin receptors) over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors/donors for antibacterial or receptor antagonism .
What analytical techniques are recommended for assessing purity in large-scale synthesis?
Q. Basic Research Focus
- HPLC-PDA : Quantifies impurities using reverse-phase C18 columns (detection at 254 nm) .
- Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .
How can reaction conditions be optimized to improve yields of this compound derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
